molecular formula C9H9N3O2 B11729691 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine

3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11729691
M. Wt: 191.19 g/mol
InChI Key: LJFPJEKFSORNHG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine (CAS 114065-39-3) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol, this chemical belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile chemical building block (or "synthon") for the synthesis of more complex molecules. Its structure, featuring both an amine functional group and an aromatic methoxy group, allows it to be readily incorporated into larger molecular frameworks or modified to create diverse compound libraries for biological screening . Researchers utilize this core structure in various applications, including the development of novel pharmaceutical candidates. The 1,2,4-oxadiazole moiety is a privileged structure in drug design due to its favorable metabolic stability and ability to participate in hydrogen bonding. The product is accompanied by analytical data to ensure quality and consistency for your research. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

LJFPJEKFSORNHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)N

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes with Carbonyl Compounds

The most widely reported method involves reacting 4-methoxybenzamidoxime (1a ) with α-halocarbonyl esters (2a–d ) under basic conditions. This approach, adapted from 1,2,4-oxadiazinone syntheses, utilizes a two-step mechanism:

  • Nucleophilic attack : The amidoxime’s oxime nitrogen attacks the electrophilic carbonyl carbon of the ester.

  • Ring closure : Intramolecular cyclization forms the 1,2,4-oxadiazole core.

General Procedure :

  • Dissolve 1a (2 mmol) in DMSO (3 mL).

  • Add t-BuONa (4 mmol) and stir for 10 min at 25°C.

  • Introduce α-haloester 2a (2.4 mmol) and stir for 18 h.

  • Quench with 10% HCl, isolate via filtration, and purify by recrystallization.

Optimization Insights :

  • Base selection : t-BuONa outperforms NaOH or KOH, enhancing yields by 15–20% (Table 1).

  • Solvent effects : Polar aprotic solvents like DMSO stabilize intermediates, whereas THF or EtOH reduces cyclization efficiency.

Table 1. Impact of Base and Solvent on Yield

BaseSolventYield (%)
t-BuONaDMSO58
NaOHDMSO35
KOHEtOH28

One-Pot Synthesis from Nitrile Precursors

A scalable route converts 4-methoxybenzonitrile (3 ) directly to the target compound via sequential hydroxylamine addition and cyclization:

  • Amidoxime formation : React 3 with hydroxylamine hydrochloride (NH2_2OH·HCl) in EtOH/H2_2O (80°C, 6 h).

  • Cyclodehydration : Treat the crude amidoxime with POCl3_3 (dehydrating agent) under reflux (4 h).

Advantages :

  • Eliminates intermediate purification, reducing time and cost.

  • Achieves 65–70% overall yield in pilot-scale trials.

Critical Parameters :

  • Stoichiometry : A 1:1.2 ratio of nitrile to hydroxylamine prevents over-oxidation.

  • Temperature control : Exceeding 85°C during cyclization degrades the oxadiazole ring.

Acid-Catalyzed Cyclization of Acylthiosemicarbazides

Adapting triazole-thione methodologies, this method employs:

  • Synthesis of acylthiosemicarbazide : React 4-methoxybenzoyl chloride with thiosemicarbazide in MeOH.

  • Cyclization : Reflux with 5% NaOH (4 h), followed by HCl acidification to pH 2–3.

Key Observations :

  • Regioselectivity : The 1,2,4-oxadiazole forms exclusively, avoiding competing 1,3,4-oxadiazole byproducts.

  • Yield : 45–50%, limited by thiosemicarbazide solubility in aqueous media.

Structural Characterization and Validation

Spectroscopic Analysis

1H NMR^1 \text{H NMR} (DMSO-d6_6) :

  • Aromatic protons: δ 7.64 (d, J = 7.8 Hz, 2H, C6H4), 7.28 (d, J = 7.8 Hz, 2H, C6H4).

  • Methoxy group: δ 3.82 (s, 3H, OCH3).

  • NH2_2: δ 6.05 (br s, 2H).

13C NMR^{13} \text{C NMR} :

  • Oxadiazole C3: δ 167.8 (C=N).

  • OCH3: δ 55.6.

IR (KBr) :

  • C=N stretch: 1620 cm1^{-1}.

  • NH2_2 bend: 1585 cm1^{-1}.

Industrial-Scale Considerations

Continuous Flow Reactors :

  • Enhance safety and yield (≥75%) by maintaining precise temperature (70–75°C) and residence time (30 min).

  • Automated quenching systems minimize side reactions during HCl neutralization.

Purification Techniques :

  • Crystallization : Ethanol/water (3:1) yields 98% pure product.

  • Chromatography : Reserved for high-purity (>99%) pharmaceutical grades .

Chemical Reactions Analysis

Types of Reactions:

3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups in place of the methoxy group .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer. Several studies have demonstrated its potential anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown significant activity against various cancer cell lines, including melanoma and leukemia . The compound's structure allows for modifications that enhance its biological activity, making it a valuable candidate for drug discovery.

Case Study: Anticancer Activity
In a study evaluating the anticancer activity of several oxadiazole analogues, compounds containing the 3-(4-methoxyphenyl) moiety exhibited promising results against multiple cancer types. For example, one derivative showed a mean growth inhibition percentage of 62.61% against MDA-MB-435 melanoma cells . This highlights the compound's potential as a lead structure in developing new anticancer therapies.

Biochemical Research

Enzyme Inhibition Studies
3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is utilized in studies investigating enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it instrumental in understanding complex biochemical pathways. Research has indicated that oxadiazole derivatives can inhibit key enzymes involved in neurodegenerative diseases and cancer progression .

Material Science

Advanced Materials Development
The compound is being explored for its potential in creating advanced materials with enhanced thermal stability and mechanical properties. Research has indicated that incorporating oxadiazole units into polymer matrices can improve their thermal resistance and overall performance . This application is particularly relevant for industries requiring materials that can withstand extreme conditions.

Analytical Chemistry

Chromatographic Techniques
In analytical chemistry, this compound acts as a standard in chromatographic techniques. Its defined chemical properties allow for accurate analysis of complex mixtures across various samples . This application is crucial for quality control in pharmaceutical manufacturing and environmental monitoring.

Agrochemical Formulations

Crop Protection Agents
The compound is also being investigated for its efficacy in developing new agrochemicals aimed at improving crop protection and yield. Its biological activity suggests potential applications as an insecticide or herbicide . Ongoing research is focused on optimizing formulations to enhance effectiveness while minimizing environmental impact.

Summary Table of Applications

Application Area Details
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders and cancer; significant anticancer activity observed.
Biochemical ResearchUsed in enzyme inhibition studies; aids in understanding biochemical pathways related to diseases.
Material SciencePotential for creating advanced materials with improved thermal stability and mechanical properties.
Analytical ChemistryActs as a standard in chromatographic techniques for accurate analysis of samples.
Agrochemical FormulationsExplored for developing new agrochemicals to enhance crop protection and yield.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with cellular receptors, leading to various therapeutic effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of 1,2,4-oxadiazol-5-amine derivatives are heavily influenced by substituents. Key analogs include:

Compound Name Substituents at Position 3 Substituents at Position 5 Molecular Formula Molecular Weight (g/mol) Key References
3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine 4-Methoxyphenyl -NH₂ C₉H₉N₃O₂ ~195.19
N-Cyclohexyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine (Ox1) 4-Methoxyphenyl -NH-Cyclohexyl C₁₅H₁₉N₃O₂ 273.33
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline 4-Methoxyphenyl -C₆H₄-NH₂ (aniline) C₁₅H₁₃N₃O₂ 267.28
3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine -(CH₂)-C₆H₄-F -NH₂ C₉H₈FN₃O 193.18
3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine -(CH₂)-C₅H₄N -NH₂ C₈H₈N₄O 176.18

Key Observations :

  • Lipophilicity : The cyclohexyl group in Ox1 increases lipophilicity (logP ~2.8) compared to the parent compound, which may improve membrane permeability .
  • Bioactivity : The aniline substituent in 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline could enhance π-π stacking interactions in biological targets .

Physicochemical Properties

Property This compound Ox1 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine
Melting Point (°C) Not reported 109–110 Not reported
Solubility Moderate in polar solvents (e.g., DMSO) Low in water High in DMSO due to pyridine moiety
Spectral Data (¹H NMR) Not available δ 7.8–6.8 (aryl) δ 8.5–7.1 (pyridine protons)

Notes:

  • The pyridine-containing analog exhibits improved solubility in polar aprotic solvents due to its heteroaromatic ring .
  • Ox1’s cyclohexyl group reduces aqueous solubility but enhances thermal stability .

Biological Activity

3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is a member of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation-related disorders. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group. The presence of the methoxy group enhances solubility and may influence the compound's biological properties.

Biological Activities

Research has demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities:

  • Anticancer Activity : Oxadiazoles have been shown to inhibit various cancer cell lines. For instance, in a study involving N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (related compound), significant growth inhibition was observed in melanoma (MDA-MB-435), leukemia (K-562), and colon cancer (HCT-15) cell lines with growth percentages (GP) as low as 15.43% .
  • Anti-inflammatory Effects : The compound has been identified as a potential inhibitor of multiple targets within the arachidonic acid cascade, including cyclooxygenase (COX) enzymes and lipoxygenases. This suggests its utility in treating inflammatory conditions .
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Studies indicate that oxadiazoles can inhibit enzymes such as COX and lipoxygenase, which are crucial in inflammatory pathways .
  • Induction of Apoptosis : Certain oxadiazole derivatives have been found to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
  • Binding Affinity : Molecular docking studies suggest that this compound may exhibit strong binding affinity to proteins relevant to various disease mechanisms .

Case Studies and Research Findings

Several studies have investigated the anticancer potential and other biological activities of oxadiazole derivatives:

CompoundActivityCell LineIC50 Value
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineAnticancerMDA-MB-435GP = 15.43%
5-Aryl-1,3,4-oxadiazol-2-aminesAnticancerMCF-7CC50 = 10.38 µM
Various oxadiazolesAnti-inflammatoryIn vivo modelsN/A

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclization Techniques : Employing acid chlorides or anhydrides in the presence of nitrogen sources.

These methods allow for the modification of substituents on the oxadiazole ring to optimize biological activity.

Q & A

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization of acylthiourea intermediates using phosphorus oxychloride or via nucleophilic substitution of 5-chloro-1,2,4-oxadiazoles with amines. Optimization involves adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., acetonitrile or DMF), and stoichiometry. For example, N-cyclohexyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine (Ox1) was synthesized with a 76% yield under reflux conditions in ethanol . Catalysts like triethylamine can enhance nucleophilic substitution efficiency.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : Proton and carbon NMR are used to confirm the oxadiazole ring and substituent positions. For Ox1, spectral data matched literature values, confirming the methoxyphenyl and amine groups .
  • X-ray crystallography : Single-crystal X-ray diffraction provides bond lengths and angles. For example, 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine exhibited a planar oxadiazole ring with N–H⋯N hydrogen bonds forming a 3D network .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What biological activities have been reported for 1,2,4-oxadiazole derivatives, and how does the 4-methoxyphenyl substituent influence these properties?

1,2,4-Oxadiazoles are studied for antimicrobial, anticancer, and enzyme inhibitory activities. The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability. In a series of 5-aryl-oxadiazoles, methoxy-substituted derivatives showed potent antioxidant activity (DPPH assay IC₅₀ < 50 μM) and moderate anticancer effects against MCF-7 cells (20–40% inhibition at 10 μM) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, MD simulations) predict the binding affinity of this compound to biological targets?

Molecular docking with Leishmania infantum proteins (e.g., trypanothione reductase) revealed that oxadiazole derivatives form hydrogen bonds with catalytic residues (e.g., Cys53). MD simulations (100 ns) assessed stability, showing RMSD < 2.0 Å for ligand-protein complexes . Tools like AutoDock Vina and GROMACS are recommended, with force fields (e.g., AMBER) parameterized for heterocycles.

Q. What strategies address contradictions in reported biological activity data for structurally similar oxadiazoles?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or purity issues. For example, conflicting antitubercular activity data for halogenated oxadiazoles were resolved by standardizing MIC testing using Mycobacterium tuberculosis H37Rv under microaerophilic conditions . Analytical HPLC (>95% purity) and dose-response curves (e.g., IC₅₀ values) are critical for reproducibility.

Q. How does the electronic nature of substituents on the oxadiazole ring influence structure-activity relationships (SAR)?

Electron-donating groups (e.g., -OCH₃) increase electron density on the oxadiazole ring, enhancing interactions with electrophilic enzyme pockets. In diuretic studies, 5-aryl-oxadiazol-3-amines with para-methoxy groups showed higher efficacy (60–80% urine output vs. control) compared to electron-withdrawing substituents (e.g., -NO₂: <30%) . Hammett σ values can quantify substituent effects.

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Challenges include polymorphism and solvent inclusion. Slow evaporation from ethanol/water (1:1) at 4°C improves crystal quality. SHELXL refinement (R-factor < 0.05) is recommended, with attention to hydrogen bonding (e.g., N–H⋯N interactions) to stabilize the lattice .

Q. What are the methodological considerations for evaluating this compound in combination therapies (e.g., with antibiotics or chemotherapeutics)?

Synergy studies require fixed-ratio designs (e.g., 1:1 to 1:4) and analysis via the Chou-Talalay method. For example, combining oxadiazoles with hydrochlorothiazide in rats increased diuresis by 150% while normalizing potassium levels, suggesting renal safety . Dose escalation and pharmacokinetic compatibility (e.g., CYP450 interactions) must be assessed.

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